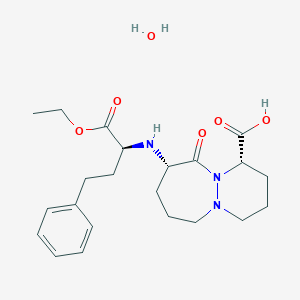

Cilazapril

概要

説明

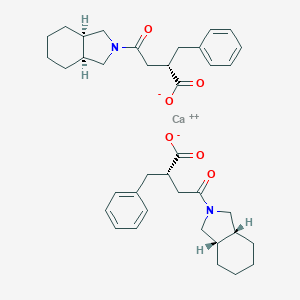

Cilazapril is an angiotensin-converting enzyme inhibitor (ACE inhibitor) used for the treatment of hypertension and congestive heart failure . It was patented in 1982 and approved for medical use in 1990 . It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat .

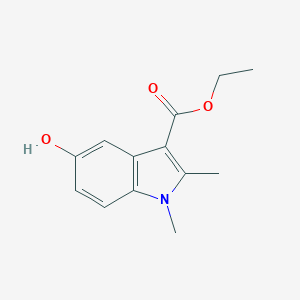

Synthesis Analysis

Cilazapril can be prepared using ethyl R-2-(nitro or halo substituted benzene sulfonyloxy)-4-phenyl butyrate . Another process involves the preparation of optically pure (S,S)-6-t-butoxycarbonyl-hexahydro-1-pyridazinylcarbonyl-1,3-dioxo-2-isoindolebutyric acid, an intermediate for the preparation of cilazapril .Molecular Structure Analysis

The molecular formula of Cilazapril is C22H31N3O5 . Its average mass is 417.499 Da and its monoisotopic mass is 417.226379 Da .Chemical Reactions Analysis

Cilazapril degrades in the course of deesterification reaction forming cilazaprilat . This transformation has negative implications, since cilazaprilat, although biologically active, is not capable of being absorbed from the gastrointestinal tract .Physical And Chemical Properties Analysis

Cilazapril has a density of 1.3±0.1 g/cm3, a boiling point of 598.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 93.7±3.0 kJ/mol and a flash point of 315.5±32.9 °C .科学的研究の応用

Hypertension Management

Cilazapril is an ACE inhibitor class drug used in the treatment of hypertension . It inhibits the production of angiotensin II, which decreases sodium and water reabsorption (via aldosterone) and decreases vasoconstriction. The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure .

Heart Failure Treatment

Cilazapril is also used for the management of heart failure . By inhibiting the angiotensin-converting enzyme, it helps to reduce the load on the heart and improve its efficiency.

Mild Essential Hypertension

Cilazapril is used in the management of mild essential hypertension . This is a condition where there is a long-term force of the blood against artery walls that is high enough to eventually cause health problems, such as heart disease.

Moderate Essential Hypertension

In addition to mild cases, Cilazapril is also used in the management of moderate essential hypertension . It helps to control blood pressure and prevent complications associated with long-term hypertension.

Adjunct Therapy in Congestive Heart Failure

Cilazapril is used as an adjunct therapy in the treatment of congestive heart failure . It is often used in combination with other medications to manage the condition and improve the patient’s quality of life.

Stability in Solid State

A study has shown that Cilazapril in the solid state is characterized by the best chemical stability among similar angiotensin enzyme inhibitors . This property makes it a suitable candidate for various pharmaceutical applications.

Prodrug Properties

Cilazapril is a prodrug, inactive in its parent form, but well absorbed from the gastrointestinal tract . After administration, it is transformed in the liver by deesterification into the biologically active cilazaprilat derivative .

Comparison with Other Drugs

Double-blind dose titration studies for 8 weeks showed that cilazapril 2.5-5 mg/day possessed equivalent efficacy to usual therapeutic regimens of sustained release pro-pranolol, captopril, hydrochlorothiazide, atenolol and enalapril .

作用機序

Target of Action

Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting the production of angiotensin II, Cilazapril indirectly affects several biochemical pathways. The primary pathway is the RAAS, where it reduces sodium and water reabsorption and decreases vasoconstriction . The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .

Pharmacokinetics

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic properties of Cilazapril, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability.

Result of Action

The molecular and cellular effects of Cilazapril’s action primarily involve the reduction of blood pressure. By inhibiting ACE, Cilazapril decreases sodium and water reabsorption and reduces vasoconstriction . These actions collectively result in a decrease in vascular resistance, leading to a reduction in blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cilazapril. For instance, the presence of moisture in the surrounding environment can affect the kinetic model of Cilazapril degradation in the solid state . Additionally, the ingestion of food immediately before the administration of Cilazapril can reduce the average peak plasma concentration of cilazaprilat by 29%, delay the peak by one hour, and reduce the bioavailability of cilazaprilat by 14% .

Safety and Hazards

将来の方向性

Prescribers in New Zealand are highly reliant on cilazapril as their “go-to” ACE inhibitor, but this prescribing is out of step with many other countries where cilazapril is infrequently used . From 1 May, 2021, cilazapril will no longer be funded for new patients . While cilazapril may be prescribed by endorsement to existing patients, this should be used as an opportunity to proactively switch patients to another ACE inhibitor, angiotensin II receptor blocker (ARB) or another medicine .

特性

IUPAC Name |

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRZBPFGBRIWSN-YOTVLOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88768-40-5 (anhydrous) | |

| Record name | Cilazapril [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00238846 | |

| Record name | Cilazapril monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cilazapril monohydrate | |

CAS RN |

92077-78-6 | |

| Record name | Cilazapril monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92077-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazapril [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazapril monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILAZAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

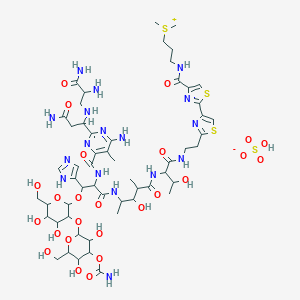

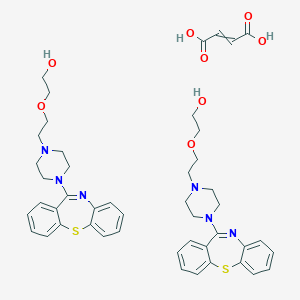

Feasible Synthetic Routes

Q & A

Q1: What is Cilazapril and what is its mechanism of action?

A1: Cilazapril is an orally administered, long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , ] It acts as a prodrug, being metabolized in the liver to its active metabolite, Cilazaprilat. [, , ] Cilazaprilat is a potent and specific inhibitor of ACE, with an IC50 of 1.9 nM in rabbit lung tissue. [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Cilazapril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , , ]

Q2: How does Cilazapril impact the renin-angiotensin-aldosterone system (RAAS)?

A2: Cilazapril, through its active metabolite Cilazaprilat, inhibits ACE, leading to a decrease in angiotensin II levels. [, ] This decrease in angiotensin II results in reduced aldosterone secretion and an increase in plasma renin activity. [, ] This overall modulation of the RAAS contributes to its antihypertensive effects.

Q3: Does Cilazapril affect regional blood flow?

A3: Yes, studies in spontaneously hypertensive rats (SHR) have shown that chronic Cilazapril treatment can induce general peripheral vasodilation, leading to decreased regional vascular resistance in most organs, except the heart. [] Interestingly, Cilazapril increased renal blood flow without affecting total cardiac output. []

Q4: Can Cilazapril impact cardiac hypertrophy?

A4: Studies in SHR suggest that chronic Cilazapril administration can prevent the development of cardiac hypertrophy. [] This effect is likely related to its blood pressure-lowering effect and potential preload- and afterload-reducing properties. []

Q5: Does Cilazapril influence the fibrinolytic system?

A5: Research indicates that Cilazapril may enhance fibrinolytic activity. [] This effect is thought to be linked to the drug's ability to stimulate the release of plasminogen activators from the vascular endothelium. []

Q6: What is the pharmacokinetic profile of Cilazapril?

A6: Cilazapril is rapidly absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, Cilazaprilat, in the liver. [, , ] The peak plasma concentration of Cilazaprilat is reached around 1.7 hours after oral administration of Cilazapril. [] Cilazapril exhibits a biphasic elimination profile, with a terminal half-life of around 45 hours. [] This long half-life allows for once-daily dosing. [, , , , ]

Q7: Does age affect the pharmacokinetics of Cilazapril?

A7: Studies comparing elderly and young healthy volunteers found that while Cilazaprilat reaches higher peak plasma concentrations in the elderly, the overall age-related changes in Cilazaprilat pharmacokinetics and ACE inhibition are minimal. []

Q8: How does renal impairment affect Cilazapril's pharmacokinetics?

A8: Similar to other ACE inhibitors, renal impairment influences the pharmacokinetics of Cilazapril and Cilazaprilat, leading to increased plasma concentrations and prolonged half-lives, especially when creatinine clearance is below 15 mL/min. [] Dose adjustments are necessary for patients with renal impairment, particularly those on hemodialysis. [, ]

Q9: What are the clinical applications of Cilazapril?

A10: Cilazapril is clinically used for treating hypertension and congestive heart failure. [, , , , ] In hypertensive patients, Cilazapril effectively lowers blood pressure, both as monotherapy and in combination with hydrochlorothiazide. [, , , , , , ] In congestive heart failure, Cilazapril improves hemodynamic parameters and functional capacity. []

Q10: Does Cilazapril offer benefits beyond blood pressure reduction in hypertension?

A11: Research suggests that Cilazapril may provide additional benefits like improving aortic compliance and potentially reducing the risk of thromboembolic complications by enhancing fibrinolytic activity. [, ]

Q11: Are there any studies investigating the effect of Cilazapril on atherosclerotic progression?

A12: Yes, a study on patients with coronary artery disease and carotid artery plaque showed that long-term Cilazapril treatment significantly improved endothelial function and reduced carotid intima-media thickness, suggesting a potential beneficial effect on atherosclerotic progression. []

Q12: What is the safety profile of Cilazapril?

A14: Cilazapril has been shown to be generally well-tolerated in clinical trials. [, , , , ] The most common adverse effects reported include dizziness, cough, dyspnea, fatigue, angina pectoris, and headache. []

Q13: What is the relationship between Cilazapril's structure and its activity?

A15: While the provided research does not delve deeply into specific structure-activity relationships for Cilazapril, it does highlight that its conversion to the active diacid metabolite, Cilazaprilat, is crucial for its ACE inhibitory activity. [, ] This emphasizes the importance of the ester prodrug design for Cilazapril's pharmacokinetic and pharmacodynamic profile.

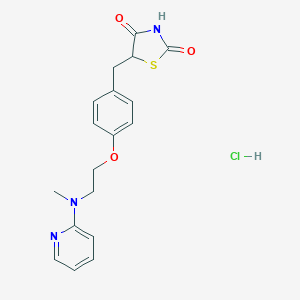

Q14: Are there any studies on developing transdermal delivery systems for Cilazapril?

A16: Research exploring the transdermal delivery of Cilazapril involved designing and synthesizing various ester-based prodrugs with improved physicochemical properties for skin permeation. [] These prodrugs were formulated into transdermal therapeutic systems (TTS) and showed promising results in terms of stability, formulate-ability, and skin permeability compared to oral Cilazapril formulations, highlighting the potential for developing transdermal Cilazapril therapies. []

Q15: What analytical techniques are commonly used to measure Cilazapril and Cilazaprilat concentrations?

A17: Radioenzymatic methods have been widely employed to measure plasma Cilazaprilat concentrations and assess plasma ACE activity. [, , , , ] High-performance liquid chromatography (HPLC) methods coupled with ultraviolet detection (UV) have also been developed and validated for the simultaneous determination of Cilazapril and Cilazaprilat in human plasma. [] These methods offer sensitive and specific quantification of the drug and its active metabolite for pharmacokinetic and bioequivalence studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。